molecular formula C22H14O4 B11613914 10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11613914
M. Wt: 342.3 g/mol
InChI Key: XTYHBLSTPCQSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one: is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method is the MacLeod method, which has been used to synthesize similar compounds. This method involves the reaction of 7-hydroxy-4-(4-methoxyphenyl)coumarins with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

    Coumarin: A simpler structure with similar biological activities.

    Psoralen: A related compound with a furocoumarin structure, known for its use in phototherapy.

    Umbelliferone: Another coumarin derivative with notable biological properties.

Uniqueness: 10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its fused benzofuran and chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

10-(3-methoxyphenyl)-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H14O4/c1-24-14-6-4-5-13(9-14)19-12-25-20-11-21-17(10-18(19)20)15-7-2-3-8-16(15)22(23)26-21/h2-12H,1H3

InChI Key

XTYHBLSTPCQSFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.